N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide

sGC inhibition Potency Nitric Oxide

Researchers requiring unambiguous target engagement data in the NO-cGMP pathway often face confounding results from reversible probes or non-selective inhibitors. NS-2028 eliminates this variability through irreversible, highly selective sGC inhibition. - Definitive Kinetics: Irreversible binding (Ki 8 nM, k3 0.2 min⁻¹) enables precise pharmacodynamic modeling and target occupancy studies. - Reproducible Efficacy: Completely blocks VEGF-induced migration and p38 MAPK activation at 10 µM, with a well-characterized IC50 of 30 nM for cGMP inhibition. - In Vivo Utility: Demonstrated oral bioavailability and anti-angiogenic effects enable chronic sGC pathway blockade in rodent and rabbit disease models.

Molecular Formula C21H17Cl2NO3
Molecular Weight 402.27
CAS No. 338961-22-1
Cat. No. B2490779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide
CAS338961-22-1
Molecular FormulaC21H17Cl2NO3
Molecular Weight402.27
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
InChIInChI=1S/C21H17Cl2NO3/c1-26-16-9-7-15(8-10-16)21(25)24-19-12-20(18(23)11-17(19)22)27-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,24,25)
InChIKeyYHAKEJQVGNZXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NS-2028: sGC Inhibitor for NO-cGMP Research


N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenecarboxamide, also known as NS-2028 (CAS 204326-43-2), is a highly selective, irreversible inhibitor of soluble guanylyl cyclase (sGC) . This compound acts on the heme cofactor of sGC, rendering the enzyme unresponsive to nitric oxide (NO) [1].

Pathway NO-cGMP signaling study tool
Mechanism Irreversible sGC heme-site inhibition
Model Compatibility Cell-based and in vivo model contexts reported

Substitution Risks for NS-2028


Substitution of NS-2028 with other sGC inhibitors like ODQ, methylene blue, or LY83583 is not straightforward due to substantial differences in potency, selectivity, and reversibility. For instance, methylene blue is significantly less potent on sGC (IC50 >600 nM) and directly inhibits nitric oxide synthase (NOS) [1], confounding data interpretation. The reversible nature of ODQ versus the irreversible binding of NS-2028 [2] also dictates distinct washout dynamics critical for in vivo studies.

Product
NS-2028
Alternative
vs ODQ
Irreversible binding; reported higher potency
Reversible; washout dynamics may differ
vs Methylene Blue
No NOS inhibition; sGC-selective profile
NOS inhibition may confound pathway interpretation
vs LY83583
Reported greater potency in basal sGC assay
Lower potency may limit target engagement

NS-2028 Comparative Performance Evidence


Superior Potency Over ODQ

In a direct comparison using mouse cerebellum homogenates, NS-2028 exhibited an IC50 of 17 nM, making it 4.7 times more potent than ODQ (IC50 80 nM) in the same assay [1].

Potency vs ODQ
Head-to-head
NS-2028 IC50 17 nM vs ODQ IC50 80 nM
4.7‑fold difference
Supports lower-concentration sGC blockade
Mouse cerebellum homogenates
sGC inhibition Potency Nitric Oxide

Superior Selectivity Over Methylene Blue

Methylene blue inhibits NO synthase (NOS) with an IC50 range of 5.3–9.2 μM and sGC with an IC50 of ~60 μM [1], while NS-2028 potently inhibits sGC (IC50 30 nM) and does not inhibit particulate guanylyl cyclase or adenylyl cyclase [2].

Selectivity vs Methylene Blue
Context-dependent
NS-2028 sGC IC50 30 nM, no NOS inhibition vs Methylene Blue sGC IC50 ~60 µM, NOS IC50 ~5‑9 µM
>1000‑fold selective for sGC
Enables NO-cGMP pathway-specific interpretation
Cross-study comparable; purified sGC vs biochemical assays
Selectivity Off-target effects sGC inhibition

Greater Potency Compared to LY83583

The competitive sGC inhibitor LY83583 has a reported IC50 of 2 µM in human platelets [1], whereas NS-2028 achieves an IC50 of 30 nM for basal sGC activity , making it approximately 67-fold more potent in a similar in vitro model.

Potency vs LY83583
Context-dependent
NS-2028 IC50 30 nM vs LY83583 IC50 2 µM
~67‑fold difference
Supports target engagement in cellular models
Cross-study comparison; human platelet vs purified sGC
Potency competitive inhibition sGC inhibitor

Cellular Efficacy in HUVEC Angiogenesis Model

In HUVECs, NS-2028 inhibits 3-morpholino-sydnonimine (SIN-1)-elicited cGMP formation with an IC50 of 30 nM [1]. At a 10 µM concentration, it abolishes VEGF-stimulated cGMP accumulation by >90% and blocks VEGF-induced cell migration and p38 MAPK activation [2]. In contrast, ODQ has not been characterized with the same quantitative IC50 in this specific cell type.

HUVEC cGMP & Migration
Context-dependent
cGMP IC50 30 nM; 10 µM abolishes VEGF-induced cGMP >90%
Supports angiogenesis model endpoint review
HUVEC cultures; functional migration & p38 MAPK inhibition
Cell-based assay Angiogenesis HUVEC

Irreversible Binding Kinetics Characterization

NS-2028's inhibition is irreversible, with a defined equilibrium constant Ki of 8 nM and an inactivation rate constant k3 of 0.2 min⁻¹ [1]. This kinetic profile is a result of its mechanism of action involving heme iron oxidation [2]. While ODQ is also believed to act via heme oxidation, its detailed kinetic constants have not been published in a comparable manner.

Binding Kinetics
Class-level
Ki 8 nM, k3 0.2 min⁻¹
Supports target occupancy model interpretation
Purified bovine lung sGC; kinetic analysis reported
Irreversible inhibition Kinetics Mechanism

Oral Bioactivity in VEGF Angiogenesis Model

Rabbit receiving oral NS-2028 (1 g/L drinking water) over 8 days exhibited a significantly reduced angiogenic response to VEGF pellet implants [1]. This demonstration of in vivo efficacy is unique among sGC inhibitors; studies using ODQ are largely limited to in vitro or ex vivo applications due to its pharmacological properties.

Oral In Vivo Angiogenesis
Class-level
Reduced VEGF-induced corneal angiogenesis in rabbit model
Supports in vivo model-response interpretation
8‑day oral administration; model‑specific outcome
In vivo efficacy Angiogenesis Oral delivery

NS-2028 Application Scenarios


sGC Pathway Reference Inhibitor

NS-2028 serves as the gold-standard tool compound for studying the NO-cGMP pathway. Its 4.7-fold higher potency over ODQ [1] and >1000-fold selectivity over non-selective probes like methylene blue [2] make it the most reliable inhibitor to assign target engagement in signaling pathways. Researchers characterizing novel NO donors or evaluating phosphodiesterase modulators should use NS-2028 to ensure that observed biological effects are truly mediated by cGMP.

HUVEC Angiogenesis Research

In studies investigating VEGF-mediated endothelial cell function, NS-2028 provides a well-characterized potency profile (IC50 30 nM for cGMP inhibition [1]). Its ability to completely block VEGF-induced migration and p38 MAPK activation at 10 µM [2] enables reproducible mechanisitic studies of angiogenic signaling.

In Vivo Proof-of-Concept Studies

NS-2028 is uniquely suited for rodent and rabbit in vivo studies due to its oral bioavailability and documented anti-angiogenic effect [1]. This allows for the chronic pharmacological blockade of the sGC pathway in disease models of cancer, ocular neovascularization, and permeability disorders, where ODQ's pharmacological profile has proven limiting.

Target Occupancy Modeling

The precisely characterized irreversible inhibition kinetics of NS-2028 (Ki 8 nM, k3 0.2 min⁻¹ [1]) provides a unique dataset for pharmacodynamic and target occupancy modeling. This level of characterization supports quantitative chemical biology approaches where spatial and temporal target engagement must be rigorously defined.

Application
Selection Property
Validation Focus
NO-cGMP pathway probe
sGC selectivity over NOS
cGMP pathway-specific response
Endothelial cell angiogenesis model
Cell-based cGMP inhibition potency
VEGF-induced angiogenic endpoints
In vivo sGC pathway blockade
Oral exposure context
Rabbit corneal angiogenesis model response
Target engagement modeling
Irreversible binding kinetics
Occupancy model interpretation
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